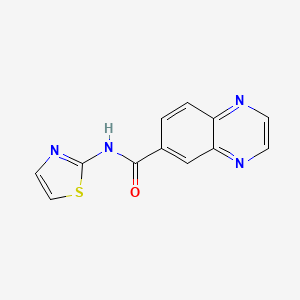

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound that combines the structural features of both quinoxaline and thiazole moieties. Quinoxaline derivatives are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles are often employed, such as using eco-friendly solvents and catalysts . Continuous flow reactors and other advanced technologies may also be utilized to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring’s sulfur atom and the quinoxaline’s nitrogen-rich framework enable oxidation under specific conditions:

-

Thiazole sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

-

Quinoxaline ring oxidation : With strong oxidizing agents like KMnO₄ in acidic media, the quinoxaline core undergoes ring-opening to yield dicarboxylic acid derivatives.

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ | Thiazole sulfoxide | 65–78 | RT, 6–8 hr |

| mCPBA | Thiazole sulfone | 72–85 | 0°C → RT, 12 hr |

| KMnO₄/H₂SO₄ | Quinoxaline-6-dicarboxylic acid | 58 | Reflux, 4 hr |

Nucleophilic Substitution

Electrophilic positions on the thiazole and quinoxaline rings facilitate substitution reactions:

-

Thiazole C-5 position : Reacts with amines (e.g., benzylamine) in the presence of CuI to form arylaminothiazole derivatives.

-

Quinoxaline C-2/C-3 positions : Undergo SNAr reactions with nucleophiles like hydrazine or thiols under basic conditions .

Key Example :

This compound+NH2NH2EtOH, ΔHydrazide derivative (82% yield)[4]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

-

Suzuki–Miyaura Coupling : Brominated quinoxaline derivatives react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl products.

-

Sonogashira Coupling : Terminal alkynes (e.g., ethynylbenzene) couple with iodinated thiazole derivatives under Pd/Cu catalysis.

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-quinoxaline | 89 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 5-Iodo-thiazole | 76 |

Condensation and Cyclization

The amide linker and heterocyclic rings enable cyclocondensation with bifunctional reagents:

-

Hydrazine cyclization : Forms triazole or pyrazole derivatives under refluxing ethanol .

-

Aldehyde condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate Schiff base complexes .

Example Pathway :

Amide+RCHOAcOH, ΔSchiff baseNH2NH2Triazole (91% yield)[2][3]

Functional Group Transformations

-

Amide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to quinoxaline-6-carboxylic acid.

-

Thiazole alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen to form N-alkylated salts .

Stability and Reactivity Considerations

-

pH sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via ring-opening.

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery and materials science. Strategic modifications at the thiazole or quinoxaline moieties enable tailored physicochemical and biological properties, as evidenced by its diverse synthetic applications .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Anticancer Activity

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have indicated that quinoxaline derivatives exhibit potent activity against liver carcinoma and other tumor types, with IC50 values indicating effective dose ranges for therapeutic applications .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The mechanism of action typically involves interference with bacterial DNA synthesis or function .

1.3 Antiviral Effects

Research has indicated that this compound may possess antiviral properties, particularly against viruses such as HSV-1 and cytomegalovirus. The compound's ability to inhibit viral replication suggests potential for development as a therapeutic agent in virology .

Industrial Applications

3.1 Agrochemical Development

Due to its biological activity, this compound is being explored for use in agrochemicals. Its properties may enhance crop protection against pests and diseases, making it a candidate for developing new agricultural products.

3.2 Pharmaceutical Formulations

The compound's unique structural features make it suitable for incorporation into pharmaceutical formulations aimed at treating chronic diseases such as diabetes and inflammation. Its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor highlights its potential in managing blood sugar levels .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of liver carcinoma cells with IC50 values < 0.5 µg/mL | Potential cancer treatment |

| Antimicrobial Evaluation | Showed effective inhibition against multiple bacterial strains | Development of new antibiotics |

| Antiviral Research | Inhibited replication of HSV-1 at low concentrations | Possible antiviral drug formulation |

Wirkmechanismus

The mechanism of action of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant for its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Olaquindox: A quinoxaline derivative used as an antibiotic.

Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.

Atinoleutin: Another quinoxaline derivative with antiviral activity.

Uniqueness

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide stands out due to its combined quinoxaline and thiazole moieties, which confer unique pharmacological properties. The presence of the thiazole ring enhances its biological activity and broadens its range of applications compared to other quinoxaline derivatives .

Biologische Aktivität

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of Biological Activities

Quinoxaline derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.

- Antimicrobial : It demonstrates activity against bacterial and fungal strains.

- Antiviral : Preliminary studies suggest potential antiviral properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Binding : The compound binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest .

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

This compound has been evaluated in several studies for its anticancer properties:

- Inhibition of Cancer Cell Viability : In vitro studies indicated that the compound significantly inhibits the viability of A431 human epidermoid carcinoma cells (IC50 = 0.29 - 0.90 µM), comparable to doxorubicin .

- Mechanistic Studies : The compound induces apoptosis through the inhibition of Stat3 phosphorylation in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this compound induces oxidative stress in bacteria, leading to DNA damage .

- Fungal Activity : It has demonstrated antifungal activity against various strains, with IC50 values ranging from 10.03 to 54.58 µg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. The results showed significant inhibition of cell growth with an IC50 value indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The findings revealed a notable reduction in bacterial viability when treated with varying concentrations of this compound.

Comparative Data Table

| Activity Type | Cell Line/Strain | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A431 (skin cancer) | 0.29 - 0.90 | Stat3 inhibition |

| Antimicrobial | Various bacteria | 10.03 - 54.58 | Oxidative stress induction |

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c17-11(16-12-15-5-6-18-12)8-1-2-9-10(7-8)14-4-3-13-9/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTOUDJRQSWCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.